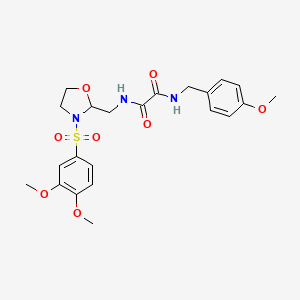

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

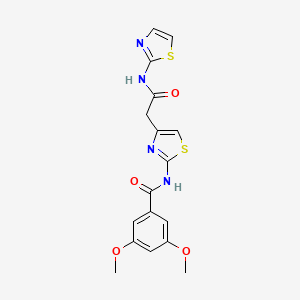

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O8S and its molecular weight is 493.53. The purity is usually 95%.

BenchChem offers high-quality N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

1,3-Oxazolidin-2-one derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against Gram-positive bacteria, such as Staphylococcus aureus, with specific derivatives exhibiting better activity than established antibiotics like chloramphenicol. The mechanism of antimicrobial action was investigated through cell membrane damage assessments, using fluorescence microscopy to observe intense staining with propidium iodide, indicating cell membrane compromise in treated bacteria. These findings suggest potential applications in developing new antimicrobial agents targeting resistant bacterial strains (Karaman et al., 2018).

Neuroprotective Effects

The neuroprotective activities of compounds derived from oxazolidinone structures were also explored. Studies on methanol extracts from Hyptis suaveolens, containing similar chemical structures, demonstrated significant antioxidant and neuroprotective effects against oxidative stress-induced neurotoxicity in mouse N2A neuroblastoma cells. The extract's efficacy in increasing cell survival, reducing lactate dehydrogenase leakage, and decreasing intracellular ROS production highlights its potential for treating neurodegenerative diseases (Ghaffari et al., 2014).

VEGFR-2 Inhibition

Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety, akin to the structure of interest, have been investigated for their anticancer activities, particularly as VEGFR-2 inhibitors. These compounds were synthesized and evaluated against various cancer cell lines, showing significant cytotoxic effects. The most active derivatives were further assessed for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, revealing promising results that exceed the efficacy of some existing VEGFR-2 inhibitors. This suggests a potential application in cancer therapy, focusing on inhibiting angiogenesis to restrict tumor growth (Ghorab et al., 2016).

properties

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O8S/c1-30-16-6-4-15(5-7-16)13-23-21(26)22(27)24-14-20-25(10-11-33-20)34(28,29)17-8-9-18(31-2)19(12-17)32-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBRJWVVZUTDBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2472841.png)

![2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2472846.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)

![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)